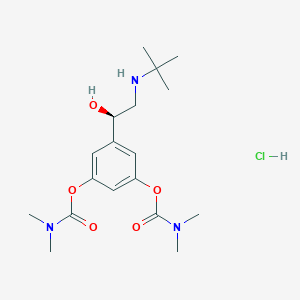

Bambuterol hydrochloride, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bambuterol hydrochloride, ®- is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other lung diseases associated with bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active drug terbutaline .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bambuterol hydrochloride involves several steps. Initially, 3’,5’-dihydroxyacetophenone reacts with dimethylcarbamoyl chloride in the presence of a base at 50-95°C to form bis-3,5-(N,N-dimethylcarbamoyloxy)-acetophenone. This intermediate is then halogenated with bromine to produce bis-3’,5’-(N,N-dimethylcarbamoyloxy)-2-bromoacetophenone. The final step involves the reaction of this compound with sodium borohydride and 5-butylamine under reflux conditions to yield bambuterol hydrochloride .

Industrial Production Methods

Industrial production of bambuterol hydrochloride follows similar synthetic routes but is optimized for higher yield and safety. The process involves controlled reaction conditions and the use of solvents like dioxane, methanol, and ethyl acetate to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

Bambuterol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo substitution reactions, particularly in the presence of halogens.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for halogenation, sodium borohydride for reduction, and various bases for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include terbutaline, which is the active metabolite of bambuterol hydrochloride, and other intermediate compounds used in its synthesis .

Applications De Recherche Scientifique

Bambuterol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of beta2-adrenoceptor agonists and their synthetic pathways.

Biology: Research on its effects on cellular pathways and receptor interactions is ongoing.

Medicine: It is extensively studied for its therapeutic effects in treating asthma and bronchospasm.

Industry: It is used in the development of new bronchodilator drugs and formulations

Mécanisme D'action

Bambuterol hydrochloride exerts its effects by stimulating beta2-adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, resulting in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Terbutaline: The active metabolite of bambuterol hydrochloride, used in similar therapeutic applications.

Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.

Formoterol: A long-acting beta2-adrenoceptor agonist with similar applications

Uniqueness

Bambuterol hydrochloride is unique in its long-acting nature and its role as a prodrug of terbutaline. This allows for sustained therapeutic effects and improved patient compliance compared to other similar compounds .

Propriétés

Numéro CAS |

662138-63-8 |

|---|---|

Formule moléculaire |

C18H30ClN3O5 |

Poids moléculaire |

403.9 g/mol |

Nom IUPAC |

[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride |

InChI |

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m0./s1 |

Clé InChI |

LBARATORRVNNQM-RSAXXLAASA-N |

SMILES isomérique |

CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)

![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)